

# Application Notes and Protocols for Measuring Tersolisib IC50 in Diverse Cell Lines

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Tersolisib |
| Cat. No.:      | B10862097  |

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tersolisib** (also known as STX-478) is a potent and selective allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3K $\alpha$ ), with pronounced activity against cancer cells harboring activating mutations in the PIK3CA gene.<sup>[1][2][3]</sup> The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent driver of tumorigenesis.<sup>[4]</sup> **Tersolisib**'s mechanism of action involves selectively targeting mutant forms of PI3K $\alpha$ , thereby inhibiting the downstream signaling cascade that promotes cancer cell survival and proliferation.<sup>[1]</sup>

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. Determining the IC50 of **Tersolisib** across various cancer cell lines is crucial for understanding its therapeutic potential, identifying sensitive and resistant cancer types, and guiding further preclinical and clinical development. These application notes provide detailed protocols for assays commonly used to measure the IC50 of **Tersolisib**, focusing on cell-based viability assays and in vitro kinase assays.

## Data Presentation: Tersolisib IC50 Values

The following table summarizes the reported IC50 values for **Tersolisib** in different cell lines. This data highlights the compound's selectivity for cells with specific PIK3CA mutations.

| Cell Line                   | Cancer Type              | PIK3CA Mutation Status    | Assay Type        | IC50 (nM)            | Reference |
|-----------------------------|--------------------------|---------------------------|-------------------|----------------------|-----------|
| T47D                        | Breast Cancer            | H1047R<br>(kinase domain) | CellTiter-Glo     | 116                  |           |
| MCF10A                      | Breast (non-tumorigenic) | Engineered H1047R         | Not Specified     | Selective Inhibition |           |
| PI3K $\alpha$ H1047R mutant | N/A                      | H1047R<br>(kinase domain) | Biochemical Assay | 9.4                  |           |

Note: IC50 values can be influenced by experimental conditions such as cell density, duration of drug exposure, and the specific assay used.

## Signaling Pathway

**Tersolisib** targets the PI3K $\alpha$  catalytic subunit, a key node in the PI3K/Akt/mTOR signaling pathway. The diagram below illustrates this pathway and the point of inhibition by **Tersolisib**.

[Click to download full resolution via product page](#)**Caption:** The PI3K/Akt/mTOR signaling pathway and the inhibitory action of **Tersolisib**.

## Experimental Protocols

### Cell Viability Assay for IC50 Determination (CellTiter-Glo® Luminescent Assay)

This protocol describes the measurement of cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Workflow Diagram:



[Click to download full resolution via product page](#)

**Caption:** Workflow for determining IC<sub>50</sub> using the CellTiter-Glo® assay.

**Materials:**

- Cancer cell line of interest
- **Tersolisib** (STX-478)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

**Procedure:**

- Cell Seeding:
  - Harvest cells during the logarithmic growth phase.
  - Count the cells and adjust the concentration to 5,000-10,000 cells per 100  $\mu$ L of complete medium.
  - Seed 100  $\mu$ L of the cell suspension into each well of an opaque-walled 96-well plate.
  - Include wells with medium only for background luminescence measurement.
  - Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> to allow for cell attachment.
- Compound Preparation and Treatment:
  - Prepare a stock solution of **Tersolisib** in DMSO (e.g., 10 mM).

- Perform serial dilutions of the **Tersolisib** stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to use a 10-point dilution series.
- Remove the medium from the wells and add 100  $\mu$ L of the diluted **Tersolisib** solutions. Include a vehicle control (DMSO at the same concentration as the highest **Tersolisib** concentration).
- Incubate the plate for 48-72 hours at 37°C and 5% CO<sub>2</sub>. The incubation time should be optimized for each cell line.

• Assay and Measurement:

- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
- Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100  $\mu$ L).
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.

• Data Analysis:

- Subtract the average background luminescence from all experimental readings.
- Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (100% viability).
- Plot the percentage of cell viability against the logarithm of the **Tersolisib** concentration.
- Fit the data to a non-linear regression curve (sigmoidal dose-response) to determine the IC<sub>50</sub> value, which is the concentration of **Tersolisib** that causes a 50% reduction in cell viability.

## In Vitro PI3K $\alpha$ Kinase Assay for IC50 Determination (ADP-Glo™ Assay)

This biochemical assay measures the activity of purified PI3K $\alpha$  enzyme by detecting the amount of ADP produced during the kinase reaction.

Workflow Diagram:



[Click to download full resolution via product page](#)

**Caption:** Workflow for determining IC<sub>50</sub> using the ADP-Glo™ kinase assay.

**Materials:**

- Recombinant human PI3K $\alpha$  (wild-type or mutant)
- **Tersolisib** (STX-478)
- Kinase assay buffer
- PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
- ATP
- ADP-Glo™ Kinase Assay kit
- White, low-volume 384-well plates
- Multimode plate reader with luminescence detection

**Procedure:**

- Reagent Preparation:
  - Prepare serial dilutions of **Tersolisib** in the kinase assay buffer.
  - Prepare a 2x PI3K $\alpha$  enzyme solution in kinase assay buffer.
  - Prepare a 2x substrate solution containing PIP2 and ATP in kinase assay buffer. The ATP concentration should be near the Km for PI3K $\alpha$ .
- Kinase Reaction:
  - Add 2.5  $\mu$ L of the diluted **Tersolisib** or vehicle (DMSO) to the wells of a 384-well plate.
  - Add 2.5  $\mu$ L of the 2x PI3K $\alpha$  enzyme solution to each well.
  - Initiate the kinase reaction by adding 5  $\mu$ L of the 2x substrate solution.
  - Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

- Signal Detection:
  - Stop the kinase reaction by adding the ADP-Glo™ Reagent, which will also deplete the remaining ATP.
  - Incubate as per the manufacturer's instructions.
  - Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal.
  - Incubate to stabilize the signal.
  - Measure the luminescence using a plate reader.
- Data Analysis:
  - Calculate the percent inhibition for each **Tersolisib** concentration relative to the vehicle control.
  - Plot the percent inhibition against the logarithm of the **Tersolisib** concentration.
  - Determine the IC50 value by fitting the data to a non-linear regression curve.

## Conclusion

The protocols outlined in these application notes provide a robust framework for determining the IC50 of **Tersolisib** in various cell lines and in biochemical assays. Consistent and accurate IC50 data is essential for characterizing the potency and selectivity of this promising PI3K $\alpha$  inhibitor and for advancing its development as a targeted cancer therapeutic.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring Tersolisib IC50 in Diverse Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10862097#assays-to-measure-tersolisib-ic50-in-different-cell-lines]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)